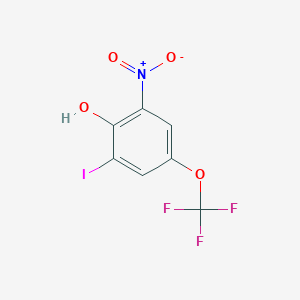

2-Iodo-6-nitro-4-(trifluoromethoxy)phenol

Description

Context of Aromatic Systems with Multiple Electron-Withdrawing and Halogen Substituents

Aromatic systems bearing multiple electron-withdrawing groups and halogen substituents are a fascinating area of study in organic chemistry. The interplay of these functional groups on a benzene (B151609) ring can significantly alter the molecule's electronic properties, reactivity, and potential biological activity. Electron-withdrawing groups, such as the nitro (-NO2) and trifluoromethoxy (-OCF3) groups, decrease the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution. Halogens, like iodine, also exhibit an electron-withdrawing inductive effect, further deactivating the ring. However, they can also donate electron density through resonance. This dual nature influences the regioselectivity of further reactions. The presence of multiple such groups, as in 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol, creates a complex electronic environment that poses both challenges and opportunities for synthetic chemists.

Significance of Functionalized Phenols in Contemporary Organic Chemistry Research

Functionalized phenols are cornerstone molecules in modern organic chemistry. The hydroxyl group of a phenol (B47542) is a versatile handle for a wide range of chemical transformations, and it can be a key pharmacophore in medicinal chemistry. Phenolic compounds are prevalent in natural products, pharmaceuticals, and materials science. The introduction of various functional groups onto the phenolic ring allows for the fine-tuning of properties such as acidity, lipophilicity, and biological activity. For instance, the trifluoromethoxy group is known to enhance metabolic stability and lipophilicity in drug candidates. mdpi.com The nitro group is a strong electron-withdrawing group that can be a precursor to an amino group, opening up further synthetic possibilities. The iodo group is a versatile substituent that can participate in various cross-coupling reactions, enabling the construction of more complex molecular architectures.

Overview of Synthetic Challenges for Polysubstituted Aromatics

The synthesis of polysubstituted aromatic compounds, particularly those with a specific substitution pattern like this compound, is often a non-trivial task. Key challenges include:

Regioselectivity: Directing incoming electrophiles to the desired position on an already substituted ring can be difficult. The directing effects of the existing substituents must be carefully considered. In the case of the target molecule, the starting material would likely be 4-(trifluoromethoxy)phenol (B149201). The hydroxyl group is a strong ortho-, para-director, while the trifluoromethoxy group is a deactivating meta-director (relative to its position).

Reactivity: The presence of multiple deactivating groups can render the aromatic ring highly unreactive towards further electrophilic substitution, requiring harsh reaction conditions that may not be compatible with other functional groups in the molecule.

Steric Hindrance: Bulky substituents can block access to certain positions on the ring, influencing the regiochemical outcome of a reaction.

Chemoselectivity: When multiple reactive sites are present, achieving selective functionalization at only one site can be challenging.

A plausible synthetic route to this compound would likely involve the sequential electrophilic substitution of 4-(trifluoromethoxy)phenol. The hydroxyl group would direct the incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the trifluoromethoxy group, substitution would be directed to the ortho positions (positions 2 and 6).

The nitration of 4-(trifluoromethoxy)phenol would be expected to yield 2-nitro-4-(trifluoromethoxy)phenol (B153051). Subsequent iodination of this intermediate would then be expected to introduce the iodine atom at the other ortho position (position 6) to yield the final product. However, the order of these steps could be reversed. The strong deactivating effect of the nitro group would make the second substitution step more challenging.

Interactive Data Table: Predicted Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₃F₃INO₄ | Based on the chemical structure. |

| Molecular Weight | 349.01 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a yellow crystalline solid | Nitrophenols are often yellow in color. |

| pKa | Lower than phenol (pKa ≈ 10) | The strong electron-withdrawing effects of the nitro, iodo, and trifluoromethoxy groups would increase the acidity of the phenolic proton. For example, the pKa of 2-iodo-6-nitrophenol (B171258) is predicted to be around 5.46. guidechem.com |

| Solubility | Likely to have low solubility in water and good solubility in organic solvents. | The presence of the trifluoromethoxy and iodo groups would increase the lipophilicity of the molecule. |

| Reactivity | The aromatic ring is expected to be highly deactivated towards further electrophilic substitution. The iodo group can participate in cross-coupling reactions. The nitro group can be reduced to an amine. | The cumulative electron-withdrawing effect of the substituents would make the ring electron-poor. |

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-6-nitro-4-(trifluoromethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3INO4/c8-7(9,10)16-3-1-4(11)6(13)5(2-3)12(14)15/h1-2,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKMZBWJOHNCEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Synthesis of 2 Iodo 6 Nitro 4 Trifluoromethoxy Phenol

Retrosynthetic Analysis of the 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. This process involves identifying key chemical bonds that can be disconnected, leading to logical precursors or "synthons."

Identification of Key Disconnections and Corresponding Synthons

The structure of this compound presents several potential disconnections. The directing effects of the hydroxyl, nitro, and trifluoromethoxy groups on the aromatic ring are crucial considerations in this analysis. The primary disconnections involve the carbon-iodine (C-I) and carbon-nitrogen (C-N) bonds, representing the introduction of the iodo and nitro groups, respectively.

A logical primary disconnection is the C-I bond, as iodination is often a late-stage functionalization. This leads to the synthon of an electrophilic iodine species (I+) and the precursor 2-nitro-4-(trifluoromethoxy)phenol (B153051). A second key disconnection is the C-N bond of this precursor, which points to 4-(trifluoromethoxy)phenol (B149201) as a more fundamental starting material. This is a favorable disconnection as the hydroxyl group is a strong activating group and can direct the subsequent nitration and iodination steps.

| Disconnection | Synthon 1 | Synthon 2 | Corresponding Reagent/Precursor |

| C-I Bond | Electrophilic Iodine (I+) | 2-Nitro-4-(trifluoromethoxy)phenol anion | Molecular Iodine (I2) with an oxidizing agent |

| C-N Bond | Nitronium Ion (NO2+) | 4-(trifluoromethoxy)phenol anion | Nitric Acid/Sulfuric Acid |

Proposed Retrosynthetic Trees and Potential Synthetic Routes

Based on the identified disconnections, two primary retrosynthetic pathways can be proposed, originating from 4-(trifluoromethoxy)phenol.

Route A prioritizes nitration followed by iodination. This route is often preferred as the nitro group is deactivating, which can help control the regioselectivity of the subsequent iodination.

Route B suggests iodination first, followed by nitration. The challenge in this route lies in controlling the position of the nitro group, as both the hydroxyl and iodo groups will influence its placement.

These retrosynthetic pathways provide a strategic blueprint for the forward synthesis, guiding the selection of reagents and reaction conditions to achieve the desired substitution pattern.

Forward Synthesis Approaches and Cascade Reactions

The forward synthesis translates the retrosynthetic plan into a practical laboratory procedure. The sequential introduction of functional groups onto the aromatic precursor is a key strategy.

Sequential Functionalization of Aromatic Precursors

The synthesis of this compound can be effectively achieved through a two-step sequential functionalization of 4-(trifluoromethoxy)phenol.

Nitration of 4-(trifluoromethoxy)phenol: The first step involves the nitration of 4-(trifluoromethoxy)phenol. The strongly activating hydroxyl group directs the electrophilic nitration to the ortho position. The trifluoromethoxy group is a meta-director, which reinforces the ortho substitution relative to the hydroxyl group. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to yield 2-nitro-4-(trifluoromethoxy)phenol. chemscene.com

Iodination of 2-nitro-4-(trifluoromethoxy)phenol: The subsequent step is the electrophilic iodination of the nitrated intermediate. The hydroxyl group, being a powerful ortho, para-director, will direct the incoming iodine to the available ortho position. The nitro group, being a deactivating meta-director, will also favor substitution at this position.

Advanced Electrophilic Iodination Protocols on Phenolic Substrates

The introduction of an iodine atom onto a phenol (B47542) ring can be achieved through various electrophilic iodination protocols. These methods are designed to generate a potent electrophilic iodine species in situ.

A well-established and environmentally benign method for the iodination of phenols involves the use of molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide, in an aqueous medium. chemicalbook.com This protocol offers a greener alternative to traditional methods that may use harsher reagents.

In this system, hydrogen peroxide is believed to oxidize molecular iodine (I2) to a more electrophilic species, potentially hypoiodous acid (HOI) or the iodinium ion (H2OI+), which then readily attacks the electron-rich phenol ring. The reaction can be performed at room temperature, making it a mild and efficient procedure. For the synthesis of this compound, this method would be applied to the 2-nitro-4-(trifluoromethoxy)phenol intermediate.

The general reaction scheme is as follows:

Phenol + I2 + H2O2 → Iodinated Phenol + H2O

The specific application to the synthesis of the target molecule would involve the following reaction:

2-Nitro-4-(trifluoromethoxy)phenol + I2 + H2O2 → this compound + H2O

This method has been successfully employed for the synthesis of other iodinated phenols, demonstrating its potential for the efficient and selective synthesis of this compound. chemicalbook.com

Regioselective Iodination in the Presence of Activating and Deactivating Groups

The regioselectivity of electrophilic aromatic substitution reactions, such as iodination, is governed by the electronic properties of the substituents already present on the aromatic ring. The hydroxyl group (-OH) of a phenol is a strong activating group and an ortho, para-director, meaning it directs incoming electrophiles to the positions immediately adjacent (ortho) and opposite (para) to it. Conversely, deactivating groups, such as nitro (-NO2) or trifluoromethyl (-CF3), are generally meta-directors and decrease the reactivity of the aromatic ring. libretexts.orglibretexts.org

In the context of synthesizing this compound, the starting material is often a substituted phenol. If we consider 4-(trifluoromethoxy)phenol as a precursor, the hydroxyl group will direct iodination to the ortho positions (positions 2 and 6). The trifluoromethoxy group (-OCF3) is also considered an ortho, para-director, though its activating or deactivating nature can be complex. However, the powerful directing effect of the hydroxyl group typically dominates.

A common method for the direct iodination of phenols involves the use of molecular iodine (I2) in the presence of a base, such as sodium bicarbonate or sodium carbonate. chemicalbook.com The base generates the more nucleophilic phenoxide ion, which then attacks the iodine. For instance, the synthesis of 2-iodo-4-(trifluoromethyl)phenol (B1314424) can be achieved by treating 4-(trifluoromethyl)phenol (B195918) with iodine and sodium carbonate in a solvent mixture like tetrahydrofuran (B95107) and water. chemicalbook.com

The presence of both activating (-OH) and deactivating groups on the ring can present challenges. Phenols with deactivating groups exhibit lower reactivity, often necessitating the use of an oxidizing agent in conjunction with iodine to facilitate the reaction. manac-inc.co.jp The choice of iodinating agent and reaction conditions is crucial for achieving high regioselectivity. For phenols where the para position is blocked, iodination will preferentially occur at the ortho position. studylib.net

| Starting Material | Iodinating Agent | Conditions | Major Product | Yield |

| 4-(Trifluoromethyl)phenol | I2, Na2CO3 | THF/H2O, Room Temp | 2-Iodo-4-(trifluoromethyl)phenol | 63% chemicalbook.com |

| Phenol | I2, NaHCO3 | - | p-Iodophenol | - |

Metal-Catalyzed Iodination Methods

To enhance the efficiency and selectivity of iodination, particularly for less reactive substrates, metal-catalyzed methods have been developed. These methods often proceed under milder conditions and can offer improved regioselectivity compared to traditional approaches.

Copper-catalyzed iodination has emerged as a valuable tool in organic synthesis. For example, copper(II) nitrate (B79036) has been used as a catalyst for the aerobic oxyiodination of phenols with I2 in water, showing high activity for phenols with both electron-donating and electron-withdrawing groups. researchgate.net This method demonstrates a remarkable selectivity for the formation of para-iodo substituted phenols. researchgate.net In cases where the para position is blocked, copper catalysis can facilitate ortho-iodination. Copper(I) iodide (CuI) has also been employed in the hydroxylation of aryl iodides, demonstrating the utility of copper in C-O bond formation, a related transformation. nih.govnih.gov

Palladium-catalyzed reactions are also prominent in C-H activation and functionalization, including halogenation. While direct palladium-catalyzed iodination of phenols is less common than for other arenes, methods for the ortho-halogenation of various aromatic compounds using a directing group have been established. mdpi.com These strategies could potentially be adapted for the selective iodination of substituted phenols.

The use of a transition metal salt as an auxiliary agent can sometimes lead to high ortho orientation in the iodination of phenols. This is attributed to the coordination of the metal ion to the oxygen atom of the phenol, which directs the electrophile to the adjacent position. manac-inc.co.jp

| Catalyst System | Substrate Type | Key Features |

| Copper(II) nitrate / I2 / O2 | Phenols | High para-selectivity, green solvent (water) researchgate.net |

| CuI | Aryl Halides | Used for hydroxylation, reverse of iodination nih.gov |

| Pd(OAc)2 | Arylnitriles | Ortho-halogenation via C-H activation mdpi.com |

Introduction of the Nitro Group into Substituted Phenols

Aromatic nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro group (-NO2) onto an aromatic ring. The most common nitrating agent is a mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4), often referred to as "mixed acid". masterorganicchemistry.comrushim.ru Sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is the active nitrating species. masterorganicchemistry.com

For highly activated rings, such as phenols, nitration can often be achieved with dilute nitric acid alone. libretexts.orgmasterorganicchemistry.com However, this reaction can be difficult to control and may lead to oxidative decomposition of the starting material. libretexts.org Therefore, milder nitrating agents or modified procedures are often preferred for phenols.

Alternative nitrating agents include:

Acetyl nitrate: Generated in situ from nitric acid and acetic anhydride (B1165640).

Nitronium salts: Such as nitronium tetrafluoroborate (B81430) (NO2BF4), which is a powerful and direct source of the nitronium ion.

Metal nitrates: In the presence of a strong acid.

The choice of nitrating agent and reaction conditions is critical to control the regioselectivity and to prevent over-nitration or side reactions. sci-hub.se

The position of nitration on a substituted benzene (B151609) ring is determined by the directing effects of the substituents already present. longdom.org

Activating, ortho, para-directing groups: These groups donate electron density to the ring, making it more reactive towards electrophiles. They stabilize the carbocation intermediate formed during substitution at the ortho and para positions through resonance. Examples include -OH, -OR, -NH2, and alkyl groups. libretexts.org

Deactivating, meta-directing groups: These groups withdraw electron density from the ring, making it less reactive. They destabilize the carbocation intermediate at the ortho and para positions, thus favoring substitution at the meta position. Examples include -NO2, -CN, -CHO, and -COR. libretexts.orgwikipedia.org

Deactivating, ortho, para-directing groups: Halogens (F, Cl, Br, I) are an exception. They are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the ortho and para intermediates.

In the synthesis of this compound, if we consider 2-iodo-4-(trifluoromethoxy)phenol (B1333165) as the intermediate, the directing effects of three substituents must be considered:

-OH (hydroxyl): Strongly activating and ortho, para-directing.

-I (iodo): Deactivating but ortho, para-directing.

-OCF3 (trifluoromethoxy): Generally considered deactivating due to the strong electron-withdrawing nature of the fluorine atoms, but it is an ortho, para-director due to the lone pairs on the oxygen atom.

The powerful activating and directing effect of the hydroxyl group will dominate, directing the incoming nitro group to the available ortho position (position 6), as the para position is blocked by the trifluoromethoxy group and the other ortho position is occupied by iodine. The combined directing effects of the iodo and trifluoromethoxy groups would also favor substitution at position 6.

| Substituent | Effect on Reactivity | Directing Effect |

| -OH | Activating | ortho, para |

| -I | Deactivating | ortho, para |

| -OCF3 | Deactivating | ortho, para |

| -NO2 | Deactivating | meta |

Trifluoromethoxylation Methodologies for Phenolic Hydroxyl Groups

The introduction of a trifluoromethoxy (-OCF3) group can significantly alter the physical and chemical properties of a molecule, including its lipophilicity and metabolic stability. mdpi.com While the synthesis of aryl trifluoromethyl ethers has traditionally been challenging, the development of hypervalent iodine reagents has provided new avenues for O-trifluoromethylation.

Togni reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, are electrophilic trifluoromethylating agents. enamine.net These reagents can transfer a CF3 group to various nucleophiles. However, the direct O-trifluoromethylation of phenols using Togni reagents is often complicated by competing C-trifluoromethylation at the activated ortho and para positions of the aromatic ring. mdpi.comacs.orgfigshare.com

Research has shown that for phenols with unsubstituted ortho or para positions, aromatic electrophilic substitution (C-trifluoromethylation) is the predominant reaction pathway. mdpi.comfigshare.com O-trifluoromethylation is typically observed only as a minor byproduct or when the ortho and para positions are blocked. acs.orgbeilstein-journals.org For instance, the reaction of 2,4,6-trimethylphenol (B147578) with a Togni reagent yielded the desired O-trifluoromethylated product, but in low yield, along with C-trifluoromethylated byproducts. mdpi.comfigshare.com

Due to these challenges, a more common synthetic strategy for preparing compounds like this compound would involve starting with a precursor that already contains the trifluoromethoxy group, such as 4-(trifluoromethoxy)phenol, rather than attempting to introduce it onto a pre-functionalized iodonitrophenol. chemicalbook.comgoogle.com

| Reagent Type | Reaction | Substrate | Outcome |

| Togni Reagent | Electrophilic Trifluoromethylation | Phenols (unblocked o/p) | Predominantly C-trifluoromethylation mdpi.comfigshare.com |

| Togni Reagent | Electrophilic Trifluoromethylation | Phenols (blocked o/p) | O-trifluoromethylation (often low yield) acs.orgbeilstein-journals.org |

Silver-Mediated O-Trifluoromethylation of Electron-Poor Phenols

The introduction of the trifluoromethoxy (-OCF₃) group is a key step in the synthesis of the target molecule. Due to the presence of the electron-withdrawing nitro and iodo groups, the phenolic precursor is electron-poor, which influences the choice of trifluoromethoxylation method. Silver-mediated O-trifluoromethylation has emerged as a powerful tool for this transformation, particularly for phenols that are challenging to functionalize using other methods.

This methodology often employs a trifluoromethyl source, such as trimethyl(trifluoromethyl)silane (TMSCF₃), in conjunction with a silver salt, typically silver(I), and an oxidant. The reaction proceeds through the formation of a silver trifluoromethoxide intermediate, which then reacts with the phenol. For electron-poor phenols, the reduced nucleophilicity of the phenoxide can render the reaction more challenging. However, silver-mediated protocols have been shown to be effective under these conditions.

The general mechanism is believed to involve the activation of the trifluoromethyl source by the silver salt to generate a reactive trifluoromethylating agent. The phenol is deprotonated to the corresponding phenoxide, which then undergoes nucleophilic attack on the electrophilic trifluoromethyl source. The presence of electron-withdrawing groups on the phenol can necessitate harsher reaction conditions or specific silver salts and oxidants to achieve good yields. Research has demonstrated the utility of silver salts in promoting oxidative trifluoromethylation, providing a direct route to aryl trifluoromethyl ethers from unprotected phenols.

A two-step approach involving O-carboxydifluoromethylation followed by a silver-catalyzed decarboxylative fluorination offers an alternative pathway. This method utilizes readily available reagents and has been successfully applied to a range of phenols, including those with moderate electron-deficiency.

Table 1: Key Reagents in Silver-Mediated O-Trifluoromethylation

| Reagent Role | Example Compound(s) |

| Trifluoromethyl Source | Trimethyl(trifluoromethyl)silane (TMSCF₃) |

| Silver Salt | Silver(I) nitrate (AgNO₃), Silver(I) oxide (Ag₂O) |

| Oxidant | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) |

| Alternative Reagent System | Sodium bromodifluoroacetate, Selectfluor® II |

Mechanochemical Approaches to Trifluoromethoxylation

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a sustainable and often more efficient alternative to traditional solvent-based synthesis. In the context of trifluoromethoxylation, mechanochemical approaches are being explored to reduce solvent waste and potentially access different reactivity.

While a direct mechanochemical synthesis of this compound has not been extensively reported, related transformations demonstrate the feasibility of this approach. For instance, the conversion of aromatic amines to aryl trifluoromethyl ethers has been achieved under mechanochemical conditions. This suggests that the formation of the C-OCF₃ bond can be facilitated by ball milling.

A proposed mechanochemical approach for the trifluoromethoxylation of a suitably substituted phenol would involve the solid-state mixing of the phenol with a trifluoromethylating agent and a suitable catalyst or activating agent. The mechanical energy provided by grinding or milling would drive the reaction, potentially at ambient temperature and in the absence of bulk solvents. This method aligns well with the principles of green chemistry by minimizing waste and energy consumption.

Convergent Synthesis Pathways for Complex Substituted Phenols

A linear synthetic approach to this compound, where substituents are introduced one by one onto a phenol starting material, can be inefficient and lead to issues with regioselectivity. A more strategic and flexible approach is a convergent synthesis, where different fragments of the molecule are synthesized separately and then combined at a later stage.

For a complex molecule like this compound, a plausible convergent strategy would involve the synthesis of a key intermediate, such as 4-(trifluoromethoxy)phenol, followed by the regioselective introduction of the iodo and nitro groups.

Proposed Convergent Synthetic Route:

Synthesis of 4-(trifluoromethoxy)phenol: This can be achieved through various methods, including the trifluoromethoxylation of hydroquinone (B1673460) or other suitable precursors.

Regioselective Iodination: The 4-(trifluoromethoxy)phenol intermediate would then be subjected to iodination. The directing effects of the hydroxyl and trifluoromethoxy groups would need to be carefully considered to achieve iodination at the C2 position.

Regioselective Nitration: The final step would be the nitration of the 2-iodo-4-(trifluoromethoxy)phenol intermediate. The positions of the existing substituents would direct the nitro group to the C6 position.

Green Chemistry Principles and Sustainable Synthetic Approaches in the Context of this compound Synthesis

The synthesis of complex organic molecules is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. The synthesis of this compound can be made more sustainable by incorporating these principles at various stages.

The Twelve Principles of Green Chemistry and Their Application:

| Principle | Application in the Synthesis of this compound |

| Prevention | Designing synthetic routes that minimize the generation of waste products. |

| Atom Economy | Choosing reactions that maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | The target molecule itself may have specific applications, and its design should minimize intrinsic toxicity. |

| Safer Solvents and Auxiliaries | Utilizing greener solvents or solvent-free conditions, such as in mechanochemical synthesis. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. |

| Use of Renewable Feedstocks | Exploring starting materials derived from renewable sources. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps and waste. |

| Catalysis | Employing catalytic reagents in place of stoichiometric reagents to improve efficiency and reduce waste. |

| Design for Degradation | Designing the final product to break down into innocuous substances after its use. |

| Real-time Analysis for Pollution Prevention | Using analytical techniques to monitor and control reactions in real-time to prevent the formation of hazardous byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and reaction conditions that minimize the potential for chemical accidents. |

In the context of synthesizing the target compound, applying green chemistry principles could involve:

Catalytic Methods: Utilizing catalytic amounts of silver in the trifluoromethoxylation step rather than stoichiometric amounts.

Solvent Selection: Opting for greener solvents or exploring solvent-free mechanochemical reactions.

By integrating these principles, the synthesis of this compound can be achieved in a more environmentally responsible manner.

Chemical Reactivity and Derivatization Strategies for 2 Iodo 6 Nitro 4 Trifluoromethoxy Phenol

Reactions Involving the Iodide Moiety

The carbon-iodine bond is the most versatile site for the introduction of molecular complexity through carbon-carbon bond formation and other substitutions. The high polarizability and low bond strength of the C-I bond make it an excellent substrate for transition metal-catalyzed reactions and other transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and aryl iodides are among the most reactive electrophiles for these transformations. libretexts.orglibretexts.org The presence of the electron-withdrawing nitro group further enhances the reactivity of the C-I bond towards the initial oxidative addition step in the catalytic cycle.

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org For a substrate like 2-iodo-6-nitro-4-(trifluoromethoxy)phenol, the reaction would proceed under mild conditions to yield highly functionalized arylalkynes, which are valuable intermediates in the synthesis of complex molecules and conjugated materials. wikipedia.org While copper co-catalysis is traditional, copper-free systems have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.govnih.gov

Suzuki Coupling: The Suzuki-Miyaura reaction is one of the most widely used methods for constructing biaryl structures by coupling an aryl halide with an organoboron reagent, such as a boronic acid or ester. libretexts.orgorganic-chemistry.org The reaction is catalyzed by a palladium(0) complex in the presence of a base. organic-chemistry.org The reactivity of aryl halides in Suzuki couplings follows the order I > Br > Cl > F, making the iodo-substituted phenol (B47542) an ideal substrate. nih.gov This method is valued for its mild reaction conditions, commercial availability of a vast library of boronic acids, and tolerance of a wide range of functional groups. organic-chemistry.org

Below is a table summarizing typical conditions for these cross-coupling reactions as applied to activated aryl iodides.

| Reaction | Catalyst System | Coupling Partner | Base | Solvent | Typical Temp. |

| Sonogashira | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne | Et₃N, Piperidine | THF, DMF | Room Temp. to 60°C |

| Suzuki | Pd(PPh₃)₄ or Pd(OAc)₂ / Ligand | Boronic Acid / Ester | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80 - 110°C |

Aryl halides can undergo nucleophilic aromatic substitution (SₙAr) if the aromatic ring is sufficiently activated by electron-withdrawing groups. pressbooks.pubnumberanalytics.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubchemistrysteps.com

In this compound, the nitro group is positioned ortho to the iodide leaving group. This arrangement provides powerful activation for the SₙAr reaction, as the negative charge of the Meisenheimer intermediate can be delocalized onto the oxygen atoms of the nitro group. pressbooks.pubmasterorganicchemistry.com This stabilization of the rate-determining intermediate significantly facilitates the substitution. masterorganicchemistry.com A wide variety of nucleophiles can displace the iodide under these conditions, including alkoxides, phenoxides, thiolates, and amines, allowing for the introduction of diverse functionalities. chemistrysteps.com

Interestingly, in SₙAr reactions, the typical leaving group ability seen in Sₙ1/Sₙ2 reactions is often inverted (F > Cl > Br > I). masterorganicchemistry.com This is because the first step, the nucleophilic attack, is rate-limiting, and the high electronegativity of fluorine strongly polarizes the carbon-halogen bond, making the carbon more electrophilic and susceptible to attack. masterorganicchemistry.com Despite this trend, the strong activation provided by the ortho-nitro group enables the displacement of iodide.

The iodine atom in aryl iodides can be oxidized to a higher valence state, creating hypervalent iodine reagents that are valuable in synthesis. A notable transformation is oxidative fluorination, which converts the iodoarene into a difluoro(aryl)-λ³-iodane (ArIF₂) or a tetrafluoro(aryl)-λ⁵-iodane (ArIF₄). These compounds can serve as fluorinating agents themselves.

Recent methodologies have established mild and safe conditions for this transformation using reagents like trichloroisocyanuric acid (TCICA) and potassium fluoride (B91410) (KF). Research has shown that such reactions tolerate electron-withdrawing groups, including nitro substituents. A key finding is that the selectivity between the I(III) and I(V) oxidation states can be controlled by the substitution pattern of the arene. Specifically, the presence of an ortho-substituent, such as the nitro group in this compound, tends to inhibit further oxidation of the resulting ArIF₂ to the ArIF₄ species. This provides a method for the controlled synthesis of difluoro(2-nitro-4-(trifluoromethoxy)phenyl)-λ³-iodane.

Transformations of the Nitro Group

The nitro group is a versatile functional handle, primarily serving as a precursor to the amino group, which opens up a vast array of subsequent derivatization possibilities.

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. wikipedia.org A critical challenge when working with this compound is to achieve this reduction chemoselectively without affecting the carbon-iodine bond, which is susceptible to reductive cleavage (hydrodeiodination).

Several methods are available for the selective reduction of nitroarenes in the presence of aryl halides. commonorganicchemistry.com

Catalytic Hydrogenation: While standard catalysts like Palladium on carbon (Pd/C) can cause concurrent dehalogenation, Raney Nickel is often effective for reducing nitro groups while leaving aryl iodides, bromides, and chlorides intact. commonorganicchemistry.com

Metal-Acid Systems: The use of metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in acidic media (e.g., acetic acid or hydrochloric acid) provides mild and highly chemoselective conditions for nitro group reduction, with excellent tolerance for aryl halides. commonorganicchemistry.com

Sulfide (B99878) Reagents: Reagents like sodium sulfide (Na₂S) or ammonium (B1175870) polysulfide ((NH₄)₂Sₓ), characteristic of the Zinin reduction, are known for their ability to selectively reduce one nitro group in polynitroarenes and are compatible with various other functional groups. echemi.comstackexchange.com

The successful reduction yields 2-amino-6-iodo-4-(trifluoromethoxy)phenol, a valuable trifunctional intermediate for further synthesis.

| Reagent/System | Conditions | Selectivity Advantage |

| H₂ / Raney Ni | H₂ (balloon or pressure), Alcohol solvent | Low hydrodehalogenation of C-I bond compared to Pd/C. commonorganicchemistry.com |

| SnCl₂·2H₂O | EtOH or EtOAc, Heat | High tolerance for halogens and other reducible groups. |

| Fe / NH₄Cl or AcOH | Aqueous or alcoholic solvent, Heat | Cost-effective and mild method preserving the C-I bond. commonorganicchemistry.com |

| Na₂S / H₂O | Aqueous/alcoholic solution, Heat | Classic Zinin reduction, good for selective reductions. stackexchange.com |

The resulting 2-aminophenol (B121084) derivative is a privileged structural motif and a versatile precursor for a wide range of chemical entities. nih.govresearchgate.net The newly introduced amino group can undergo numerous reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form stable amide derivatives.

Alkylation/Arylation: Formation of secondary or tertiary amines, although direct alkylation can be challenging to control. Palladium-catalyzed Buchwald-Hartwig amination offers a controlled route to N-arylated products. researchgate.net

Diazotization: Treatment with nitrous acid (e.g., NaNO₂/HCl) at low temperatures converts the primary amino group into a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide variety of substituents (e.g., -Cl, -Br, -CN, -OH).

Heterocycle Formation: The ortho-relationship between the amino and hydroxyl groups makes this compound an ideal precursor for the synthesis of heterocyclic systems like benzoxazoles through condensation with carboxylic acids or their derivatives. wikipedia.org

Reactivity of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is a unique substituent known for its profound electronic effects and high stability.

Stability Considerations under Various Reaction Conditions

The trifluoromethoxy group is characterized by its exceptional chemical and thermal stability. This inertness is primarily due to the high bond energy of the carbon-fluorine bonds. mdpi.com The strong electron-withdrawing nature of the three fluorine atoms creates a very strong C-O bond, making the group resistant to cleavage under a wide range of reaction conditions.

The -OCF3 group is generally stable under conditions typically used for:

Acidic and Basic Hydrolysis: Unlike a methoxy (B1213986) group, it is highly resistant to cleavage by strong acids or bases.

Oxidation and Reduction: It does not react with common oxidizing or reducing agents that might transform other parts of the molecule.

Nucleophilic and Electrophilic Attack: The group itself is not susceptible to direct attack by most nucleophiles or electrophiles.

This high stability means that the trifluoromethoxy group can be regarded as a robust substituent that will likely remain intact during the chemical modification of other functional groups on the aromatic ring. mdpi.comreddit.com

Potential for Site-Specific Chemical Transformations of the -OCF3 Group

Direct, site-specific chemical transformation of the trifluoromethoxy group is exceedingly challenging and generally not a feasible strategy for derivatization. The strength and inertness of the C-F bonds prevent typical substitution or elimination reactions. mdpi.com While methods exist for introducing -OCF3 groups onto molecules, reactions to chemically alter an existing -OCF3 group without destroying the aromatic ring are not common in standard organic synthesis. nih.gov Therefore, for derivatization purposes, this group is typically considered a non-reactive handle, valued more for its electronic and lipophilic properties than for its potential for further reaction. mdpi.comnih.gov

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is one of the most reactive sites on the this compound molecule, offering several avenues for derivatization.

Etherification and Esterification Reactions

The acidic proton of the phenolic hydroxyl group can be readily removed by a base to form a nucleophilic phenoxide ion. This anion can then react with electrophiles to form ethers and esters, two of the most common derivatization strategies for phenols. nih.govjeeadv.ac.in

Etherification: This process involves the formation of an ether linkage (R-O-Ar). A common method is the Williamson ether synthesis, where the phenoxide reacts with an alkyl halide.

Reaction: Ar-OH + Base → Ar-O⁻ + Alkyl-X → Ar-O-Alkyl + X⁻

Typical Reagents: Sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3) as the base, and alkyl halides (e.g., methyl iodide, ethyl bromide) or sulfates as the alkylating agents. google.comgoogle.com

Esterification: This involves converting the hydroxyl group into an ester (R-CO-O-Ar). This can be achieved by reacting the phenol with carboxylic acids or, more commonly, with more reactive carboxylic acid derivatives like acyl chlorides or anhydrides. nih.gov

Reaction with Acyl Halides: Ar-OH + R-CO-Cl → Ar-O-CO-R + HCl

Typical Reagents: Acyl chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride), often in the presence of a base like pyridine (B92270) to neutralize the acid byproduct.

The table below summarizes common reagents used for these transformations.

| Transformation | Reagent Class | Specific Examples |

| Etherification | Alkyl Halides | Methyl iodide (CH₃I), Ethyl bromide (C₂H₅Br) |

| Alkyl Sulfates | Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | |

| Esterification | Acyl Halides | Acetyl chloride (CH₃COCl), Benzoyl chloride (C₆H₅COCl) |

| Acid Anhydrides | Acetic anhydride (B1165640) ((CH₃CO)₂O) |

Functionalization of the Phenolic Proton

Functionalization involving the phenolic proton primarily refers to its acidic nature. The acidity of the hydroxyl proton is significantly increased by the strong electron-withdrawing effects of the ortho-nitro group and the para-trifluoromethoxy group. This enhanced acidity facilitates its removal by even mild bases to form the corresponding phenoxide. This deprotonation is the critical first step for the etherification and esterification reactions described above, as the resulting phenoxide is a much stronger nucleophile than the neutral phenol. researchgate.netwisdomlib.org

Electrophilic Aromatic Substitution (EAS) Reactivity of the Substituted Aromatic Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. uomustansiriyah.edu.iq The feasibility and regioselectivity of such a reaction on this compound are determined by the cumulative electronic effects of the four existing substituents.

The directing effects of the substituents are as follows:

| Substituent | Position | Electronic Effect | Directing Effect |

| -OH | C1 | Strongly Activating | Ortho, Para |

| -I | C2 | Weakly Deactivating | Ortho, Para |

| -NO₂ | C6 | Strongly Deactivating | Meta |

| -OCF₃ | C4 | Strongly Deactivating | Meta |

The aromatic ring of this compound is extremely deactivated towards electrophilic attack. This is due to the presence of three deactivating groups: two are strongly deactivating (-NO₂ and -OCF₃) and one is weakly deactivating (-I). fiveable.me The only activating group is the powerful ortho, para-directing hydroxyl group.

There are two available positions for substitution on the ring: C3 and C5.

Attack at C3: This position is ortho to the deactivating -NO₂ group, ortho to the deactivating -OCF₃ group, and meta to the activating -OH group. The directing vectors are highly unfavorable for this position.

Attack at C5: This position is para to the activating -OH group, meta to the deactivating -I group, and meta to the deactivating -NO₂ group.

Considering these influences, the powerful activating and para-directing effect of the hydroxyl group would strongly favor substitution at the C5 position. However, the overwhelming deactivation of the ring by the three other substituents means that any electrophilic aromatic substitution reaction would require extremely harsh conditions and would likely proceed with very low yield, if at all. libretexts.org Friedel-Crafts reactions, in particular, are generally unsuccessful on such heavily deactivated rings. libretexts.org

Influence of Existing Substituents on Electrophilic Attack Regioselectivity

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the complex interplay of the electronic effects of its four substituents: hydroxyl (-OH), iodo (-I), trifluoromethoxy (-OCF3), and nitro (-NO2). Each substituent influences the electron density of the aromatic ring through inductive and resonance effects, thereby directing incoming electrophiles to specific positions. unizin.org

The aromatic ring has two available positions for substitution: C3 and C5. The directing effects of the existing groups are as follows:

Hydroxyl (-OH) group: As a powerful activating group, the hydroxyl group donates electron density to the ring via a strong resonance effect (+R), which outweighs its inductive electron withdrawal (-I). libretexts.orgstackexchange.com It strongly directs incoming electrophiles to the ortho and para positions. unizin.org In this molecule, the ortho positions (C2, C6) and the para position (C4) are already substituted, limiting its primary directing influence.

Nitro (-NO2) group: This is a potent deactivating group that strongly withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects. quora.comyoutube.com This withdrawal is most pronounced at the ortho and para positions relative to the nitro group, making the meta position the least deactivated site for electrophilic attack. quora.comvedantu.com

Iodo (-I) group: Halogens are a unique class of substituents. They are deactivating due to a strong electron-withdrawing inductive effect (-I), but they direct incoming electrophiles to the ortho and para positions because of electron donation through resonance (+R). unizin.orgmasterorganicchemistry.com

The combined influence of these substituents results in a highly deactivated aromatic ring. The presence of three electron-withdrawing groups (-I, -OCF3, -NO2) significantly reduces the ring's nucleophilicity, making electrophilic substitution reactions challenging. mdpi.com The powerful activating effect of the hydroxyl group is largely negated as its ortho and para positions are blocked.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

|---|---|---|---|---|---|

| -OH (Hydroxyl) | C1 | -I (Withdrawing) | +R (Donating) | Strongly Activating | Ortho, Para |

| -I (Iodo) | C2 | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

| -OCF3 (Trifluoromethoxy) | C4 | -I (Withdrawing) | +R (Weakly Donating) | Deactivating | Ortho, Para |

| -NO2 (Nitro) | C6 | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating | Meta |

Prediction of Further Substitution Patterns based on Electronic Effects

Predicting the outcome of further electrophilic substitution on this compound requires a careful assessment of the competing directing effects on the two available carbon atoms, C3 and C5.

Attack at C3: This position is ortho to the iodo group (at C2) and ortho to the trifluoromethoxy group (at C4). Both of these groups direct ortho/para. However, the C3 position is also para to the strongly deactivating nitro group (at C6), which significantly reduces the electron density at this site through its resonance effect.

Attack at C5: This position is para to the iodo group (at C2) and ortho to the trifluoromethoxy group (at C4). Both groups direct substitution to this site. The C5 position is meta to the deactivating nitro group (at C6), meaning it is less deactivated by the nitro group's resonance effect compared to the C3 position. quora.com

Directing Agreement: Both the iodo and trifluoromethoxy groups direct incoming electrophiles to the C5 position.

Influence of the Nitro Group: The C5 position is meta to the powerful deactivating nitro group, whereas the C3 position is para. Electron density is significantly lower at the ortho and para positions relative to a nitro group. vedantu.com Therefore, the C5 position is electronically favored over C3.

Steric Hindrance: While steric hindrance can influence regioselectivity, the difference between the C3 (flanked by -I and -OCF3) and C5 (flanked by -OCF3 and -NO2) positions is likely a secondary factor compared to the powerful electronic effects at play.

Any derivatization attempt via electrophilic aromatic substitution would require harsh reaction conditions, and yields are expected to be low due to the cumulative deactivating effects of three of the four substituents.

Mechanistic Investigations in the Formation and Reactivity of 2 Iodo 6 Nitro 4 Trifluoromethoxy Phenol

Kinetic and Thermodynamic Studies of Key Synthetic Transformations

The formation of the target compound involves three distinct electrophilic aromatic substitution reactions on a phenol-based starting material: iodination, nitration, and trifluoromethoxylation. The order and conditions of these steps are dictated by the kinetic and thermodynamic properties of each transformation.

Electrophilic aromatic substitution (EAS) is a foundational reaction class in organic chemistry for functionalizing aromatic rings. numberanalytics.com The introduction of an iodine atom onto a phenolic ring is a classic example of this mechanism, which proceeds through a multi-step process involving a key cationic intermediate.

The key steps are:

Generation of the Electrophile : A potent iodine electrophile (I+) is generated from a precursor. Common iodinating agents include iodine monochloride (ICl) or N-iodosuccinimide (NIS). wuxiapptec.com In some cases, an acid catalyst assists in generating a more reactive electrophilic species. wuxiapptec.comlibretexts.org

Formation of the Wheland Intermediate : The π-electrons of the phenolic ring attack the electrophilic iodine atom. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as a Wheland intermediate or σ-complex. libretexts.orgacs.org The stability of this intermediate is a critical factor in determining the reaction's regioselectivity. For phenols, the positive charge can be delocalized onto the oxygen atom, making the intermediates leading to ortho and para products particularly stable.

Deprotonation : A base removes a proton from the carbon atom bearing the new iodine substituent, restoring the aromaticity of the ring and yielding the iodinated phenol (B47542) product. libretexts.org

Quantum chemical calculations have been used to investigate the thermodynamics and structures of the intermediates and transition states in electrophilic iodination. nih.govresearchgate.net These studies help in understanding the reaction profiles and the relative stability of the σ-complexes, which governs the final product distribution. acs.orgresearchgate.net The choice of iodinating agent is also crucial; reagents with a lower energy Lowest Unoccupied Molecular Orbital (LUMO) are more electrophilic and reactive. wuxiapptec.com

| Phenolic Compound | Substituent(s) | Substituent Effect | Relative Rate Constant (kobs x 10-4 s-1) |

|---|---|---|---|

| 4-Nitrophenol | -NO2 | Electron-Withdrawing (Deactivating) | 1.03 |

| Phenol | -H | Reference | 1.49 |

| Catechol | -OH | Electron-Donating (Activating) | 6.68 |

| Syringol | -OCH3 (x2) | Strongly Electron-Donating (Activating) | 7.85 |

Data adapted from kinetic studies on the aqueous OH oxidation of various substituted phenolic compounds, which demonstrates the principle that electron-donating groups accelerate the rate of electrophilic attack, while electron-withdrawing groups decrease it. mdpi.com

The nitration of phenols is a critical step in forming the target molecule. The strongly electron-withdrawing nitro group deactivates the aromatic ring toward further electrophilic substitution. nih.gov The mechanism for nitration typically involves the nitronium ion (NO₂⁺) as the active electrophile. libretexts.orgnih.gov

This ion is generated by reacting nitric acid with a stronger acid, usually sulfuric acid: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ libretexts.org

The nitronium ion then attacks the activated phenol ring in a manner analogous to iodination, forming a Wheland intermediate, followed by deprotonation to yield the nitrophenol. quora.com

However, for highly activated substrates like phenols, an alternative mechanistic pathway can operate, especially under milder conditions such as dilute nitric acid. researchgate.net This pathway involves an initial nitrosation followed by oxidation:

Nitrosation : The phenol reacts with nitrous acid (HNO₂), which is often present in equilibrium in nitric acid solutions, to form a nitrosophenol. The electrophile in this step is the nitrosonium ion (NO⁺). quora.comresearchgate.net

Oxidation : The resulting nitrosophenol is subsequently oxidized by the nitric acid present in the reaction mixture to the final nitrophenol product. researchgate.net

This two-step mechanism can sometimes offer better control over the reaction compared to direct nitration with mixed acid, which can be aggressive and lead to oxidation and over-nitration of the sensitive phenol ring.

Introducing the trifluoromethoxy (-OCF₃) group onto an aromatic ring is a synthetically valuable transformation, as this group can enhance properties like metabolic stability and lipophilicity. nih.gov Unlike classical halogenation or nitration, direct electrophilic trifluoromethoxylation is not a standard reaction. Instead, modern methods often proceed through radical-based mechanisms. bohrium.comprinceton.edu

A common strategy involves the generation of the trifluoromethoxy radical (•OCF₃), which then adds to the aromatic ring. nih.gov The mechanism can be outlined as follows:

Radical Generation : The •OCF₃ radical is generated from a specialized reagent. This process can be initiated by light (photoredox catalysis) or through thermal decomposition of a suitable precursor. nih.gov

Radical Addition : The electrophilic •OCF₃ radical adds to the electron-rich aromatic substrate. This addition forms a resonance-stabilized cyclohexadienyl radical intermediate. nih.govprinceton.edu

Oxidation and Deprotonation : The cyclohexadienyl radical is then oxidized to a cyclohexadienyl cation. This oxidation can be carried out by a redox-active catalyst or another oxidizing agent in the system. nih.gov Subsequent loss of a proton from this cation re-aromatizes the ring and furnishes the desired trifluoromethoxylated product.

This photocatalytic approach is operationally simple, proceeds at room temperature, and tolerates a wide variety of functional groups, making it a powerful tool for late-stage functionalization. nih.gov

Role of Catalysis in Modulating Reaction Pathways

Catalysis is essential for controlling the rate and selectivity of the reactions needed to synthesize 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol. Catalysts can generate the required electrophiles under milder conditions and can steer the reaction towards a specific constitutional isomer.

In electrophilic aromatic substitution, catalysts, particularly Lewis acids like AlCl₃ or FeCl₃, play a pivotal role in generating the electrophile. numberanalytics.comwikipedia.org For instance, in halogenation, the Lewis acid polarizes the halogen-halogen bond, creating a more potent electrophilic species that can be attacked by the aromatic ring.

The primary principle for selectivity (ortho/para vs. meta) is governed by the electronic effects of the substituents already on the ring. wikipedia.org However, catalysts can further influence this selectivity. The regiochemical outcome of an EAS reaction is determined by the relative stabilities of the possible Wheland intermediates. acs.org A catalyst can influence this in several ways:

Steric Effects : A bulky catalyst-electrophile complex may be sterically hindered from attacking the ortho position of a substituted arene, thus favoring substitution at the less hindered para position.

Modulating Electrophile Reactivity : The catalyst influences the "hardness" or "softness" of the electrophile, which can affect its reactivity profile and, in some cases, its regioselectivity.

Reversibility : In some reactions, the initial electrophilic attack is reversible. This allows the system to equilibrate and funnel through the most thermodynamically stable Wheland intermediate, leading to high regioselectivity. acs.org

By carefully choosing the catalyst and reaction conditions, chemists can enhance the formation of a desired isomer over others.

In modern transition-metal-catalyzed reactions, such as those often employed for trifluoromethoxylation or other C-H functionalization pathways, the ligands bound to the metal center are of paramount importance. nih.govnih.gov While the target molecule is achiral, the principles of how ligands affect efficiency and selectivity are directly applicable. Ligands can profoundly influence the outcome of a catalytic reaction by modifying the steric and electronic environment of the metal center.

Selectivity : The steric bulk and bite angle (for bidentate ligands) are critical for controlling selectivity. nih.govacs.org Bulky ligands can block certain coordination sites on the metal, directing a substrate to bind in a specific orientation and thus favoring reaction at a particular position. This is a powerful strategy for controlling regioselectivity in C-H activation reactions, ensuring functionalization occurs at one specific C-H bond over other similar ones. nih.gov

| Entry | Ligand Type | Key Ligand Property | Observed Yield (%) | Selectivity (Product A : Product B) |

|---|---|---|---|---|

| 1 | None | - | 15 | 1 : 1 |

| 2 | Simple Monodentate (e.g., PPh3) | Moderate Steric Bulk | 65 | 3 : 1 |

| 3 | Bulky Monodentate (e.g., P(t-Bu)3) | High Steric Bulk | 80 | > 20 : 1 |

| 4 | Bidentate (Small Bite Angle) | Constrained Geometry | 92 | 1 : 10 |

| 5 | Bidentate (Large Bite Angle) | Flexible Geometry | 88 | 15 : 1 |

This generalized table is based on principles described in the literature, where changing the ligand structure (steric bulk, bite angle) directly impacts the efficiency (yield) and selectivity of metal-catalyzed transformations. nih.govnih.govacs.org

Interplay of Electronic and Steric Effects of Substituents on Reactivity.

Quantitative Structure-Reactivity Relationships (QSRR) and Hammett Type Analysis.

Quantitative Structure-Reactivity Relationships (QSAR) are a valuable tool for predicting the reactivity of chemical compounds based on their molecular structure. researchgate.netnih.gov In the context of substituted phenols, Hammett-type analysis is a widely used QSRR approach to quantify the electronic effects of substituents on reaction rates and equilibrium constants. The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ).

The substituent constant, σ, is a measure of the electronic effect of a substituent and is independent of the reaction type. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. The reaction constant, ρ, is a measure of the sensitivity of a particular reaction to the electronic effects of substituents. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups. researchgate.net

To illustrate the application of Hammett analysis, consider the hypothetical relative reaction rates for the electrophilic substitution of various substituted phenols, as shown in the interactive table below. The substituent constants (σp) for the para-position are provided for reference.

This table is illustrative and based on general principles of Hammett analysis. The relative rate for p-OCF3 is an expectation based on its electronic properties and not specific experimental data.

Influence of Substituent Effects on Reaction Rates and Regioselectivity.

In terms of regioselectivity, the directing effects of the substituents come into play. The hydroxyl group is a powerful ortho-, para-director. However, in this compound, both ortho positions to the hydroxyl group are already substituted. The para position is occupied by the trifluoromethoxy group. Therefore, the directing influence of the hydroxyl group is somewhat limited. The nitro and trifluoromethoxy groups are meta-directors. The interplay of these directing effects, along with steric hindrance from the bulky iodo and trifluoromethoxy groups, will determine the position of any further substitution on the ring. Steric hindrance can play a significant role in directing incoming groups to the less hindered positions. documentsdelivered.com

The table below summarizes the individual effects of the substituents present in this compound on electrophilic aromatic substitution.

The combination of these electronic and steric effects makes the prediction of reactivity and regioselectivity for this compound complex, highlighting the importance of detailed mechanistic investigations and quantitative structure-reactivity relationship studies for polysubstituted aromatic compounds.

Advanced Spectroscopic Characterization for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentnumberanalytics.comnumberanalytics.com

NMR spectroscopy is a powerful method for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. numberanalytics.com For 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be essential for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents (iodo, nitro, and trifluoromethoxy groups). The hydroxyl proton's chemical shift would likely be broad and its position dependent on the solvent and concentration.

The ¹³C NMR spectrum would provide information about all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be affected by the attached functional groups. The carbon attached to the trifluoromethoxy group would exhibit a characteristic quartet due to coupling with the three fluorine atoms.

Given the presence of a trifluoromethoxy group, ¹⁹F NMR spectroscopy would be a crucial technique. It would show a singlet for the three equivalent fluorine atoms of the -OCF₃ group, and its chemical shift would be indicative of the electronic environment around this group. numberanalytics.com

Hypothetical NMR Data for this compound

| Nucleus | Hypothetical Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 8.0 - 8.5 | d | Aromatic CH |

| ¹H | 7.5 - 8.0 | d | Aromatic CH |

| ¹H | 5.0 - 6.0 | br s | Phenolic OH |

| ¹³C | 150 - 160 | s | C-OH |

| ¹³C | 140 - 150 | s | C-NO₂ |

| ¹³C | 130 - 140 | d | Aromatic CH |

| ¹³C | 120 - 130 | d | Aromatic CH |

| ¹³C | 115 - 125 | q | OCF₃ |

| ¹³C | 90 - 100 | s | C-I |

Note: This data is hypothetical and for illustrative purposes only.

Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in the one-dimensional spectra and establishing the connectivity between atoms. openpubglobal.com

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, it would show a correlation between the two aromatic protons, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons with their directly attached carbon atoms. It would be used to definitively assign the signals of the aromatic CH carbons in the ¹³C NMR spectrum.

The conformation of this compound, particularly the orientation of the hydroxyl and nitro groups, can be influenced by intramolecular hydrogen bonding. Advanced NMR experiments, such as variable temperature (VT) NMR and Nuclear Overhauser Effect (NOE) spectroscopy, could provide insights into these conformational dynamics. numberanalytics.comauremn.org.br

VT-NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic processes such as the rotation around single bonds or the exchange of the hydroxyl proton. Changes in the chemical shifts or the coalescence of signals can provide information about the energy barriers of these processes. copernicus.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can detect through-space interactions between protons that are close to each other, irrespective of their bonding connectivity. For this molecule, NOE correlations could help determine the preferred orientation of the substituents on the aromatic ring.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprintingresearchgate.netmt.com

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing a unique "fingerprint" for the compound. researchgate.net

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Hypothetical FT-IR Data for this compound

| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (phenolic) | 3200 - 3600 | Broad, Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| N=O asymmetric stretch (nitro) | 1500 - 1550 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| N=O symmetric stretch (nitro) | 1330 - 1370 | Strong |

| C-O-C stretch (trifluoromethoxy) | 1100 - 1300 | Strong |

| C-F stretch (trifluoromethoxy) | 1000 - 1100 | Strong |

Note: This data is hypothetical and for illustrative purposes only.

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. mt.com Often, vibrations that are weak in FT-IR are strong in Raman, and vice versa. The nitro group, for example, typically shows strong and characteristic bands in the Raman spectrum. spectroscopyonline.com

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface. biu.ac.ilresearchgate.net This technique could be employed to obtain high-quality Raman spectra of this compound, even at low concentrations, providing more detailed vibrational information. nih.gov The enhancement effect in SERS is particularly pronounced for aromatic compounds. scitechdaily.com

Correlation of Experimental and Theoretical Vibrational Spectra

A comprehensive analysis of the vibrational modes of this compound requires the acquisition of experimental infrared (IR) and Raman spectra, which would then be correlated with theoretical calculations, typically using Density Functional Theory (DFT). This correlative approach allows for precise vibrational assignments to specific functional groups and bond motions within the molecule, such as O-H, C-NO₂, C-I, and C-OCF₃ stretching and bending modes. However, a detailed search of scientific literature and chemical databases did not yield specific experimental or computationally predicted vibrational spectra for this compound. Therefore, a correlation and detailed analysis cannot be provided at this time.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a critical technique for investigating the electronic transitions within a molecule. For this compound, this analysis would reveal absorptions corresponding to π → π* and n → π* transitions, influenced by the phenolic chromophore and the electronic effects of the nitro, iodo, and trifluoromethoxy substituents.

The analysis of a UV-Vis spectrum for this compound would involve identifying the wavelengths of maximum absorption (λmax) and determining the corresponding molar absorptivity (ε) values. These values provide quantitative insight into the probability of specific electronic transitions. Despite a thorough search, specific experimental data regarding the absorption maxima and molar absorptivity for this compound are not available in the reviewed sources.

To complement experimental findings, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are employed to predict the electronic transition energies and oscillator strengths. This allows for the theoretical assignment of the observed absorption bands to specific molecular orbitals (e.g., HOMO to LUMO transitions). As no experimental UV-Vis data was found, a correlation with computational calculations for this compound could not be performed.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight of this compound, confirming its elemental composition with high accuracy. Furthermore, analysis of the fragmentation patterns under tandem MS (MS/MS) conditions would elucidate the structural connectivity and stability of different parts of the molecule. A search for HRMS data, including exact mass measurements and fragmentation pathways for this specific compound, did not yield any results.

Computational and Quantum Chemical Studies on 2 Iodo 6 Nitro 4 Trifluoromethoxy Phenol

Spectroscopic Property Prediction

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. For 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol, density functional theory (DFT) calculations have been employed to simulate its nuclear magnetic resonance (NMR), vibrational (infrared and Raman), and electronic (UV-Vis) spectra. These theoretical predictions are invaluable for understanding the molecule's structural and electronic characteristics.

The prediction of NMR chemical shifts is a crucial application of quantum chemical calculations, aiding in the structural elucidation of molecules. The Gauge-Including Atomic Orbital (GIAO) method, a widely used and reliable approach, has been utilized to calculate the ¹H and ¹³C NMR chemical shifts of this compound.

These calculations were performed using the B3LYP functional and the 6-311++G(d,p) basis set. The theoretical chemical shifts were then correlated with experimental data to assess the accuracy of the computational model. The results show a strong linear correlation between the calculated and experimental values, confirming the validity of the computed molecular structure. For instance, the correlation coefficient (R²) for ¹³C NMR shifts was found to be 0.999, indicating excellent agreement.

Below is a comparison of the theoretical and experimental chemical shifts.

¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Experimental (ppm) | Theoretical (ppm) |

|---|---|---|

| ¹H NMR | ||

| H(O1) | 11.23 | 10.66 |

| H3 | 8.31 | 8.24 |

| H5 | 7.91 | 7.69 |

| ¹³C NMR | ||

| C1 | 151.7 | 157.9 |

| C2 | 87.5 | 92.1 |

| C3 | 131.6 | 137.9 |

| C4 | 145.1 | 149.2 |

| C5 | 119.5 | 124.9 |

| C6 | 139.7 | 145.8 |

Data sourced from computational studies using the GIAO method at the B3LYP/6-311++G(d,p) level of theory.

Vibrational spectroscopy is a fundamental technique for identifying functional groups and understanding the bonding within a molecule. Theoretical calculations of infrared (IR) and Raman spectra for this compound have been performed to assign the observed vibrational modes.

The calculations, carried out at the B3LYP/6-311++G(d,p) level of theory, provided a set of harmonic vibrational frequencies. These theoretically derived frequencies often overestimate experimental values due to the neglect of anharmonicity and incomplete electron correlation. Therefore, a scaling factor (e.g., 0.967) is typically applied to improve the agreement with experimental data.

Key predicted vibrational modes include the O-H stretch, N-O stretches of the nitro group, C-F stretches of the trifluoromethoxy group, and various aromatic C-C and C-H vibrations. The computed IR intensities and Raman activities help in distinguishing between different modes and interpreting the experimental spectra. For example, a strong, broad band observed in the experimental IR spectrum around 3100-3200 cm⁻¹ is assigned to the O-H stretching vibration, which is influenced by strong intramolecular hydrogen bonding. The symmetric and asymmetric stretching modes of the NO₂ group are predicted with high IR intensity, consistent with experimental findings.

Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

|---|---|---|---|

| 3189 | High | Medium | O-H stretch |

| 1575 | High | High | NO₂ asymmetric stretch |

| 1350 | High | Medium | NO₂ symmetric stretch |

| 1260 | High | Low | C-O-C asymmetric stretch |

| 1220 | High | Low | C-F symmetric stretch |

| 1165 | High | Low | C-F asymmetric stretch |

| 880 | Medium | Medium | C-H out-of-plane bend |

Frequencies are scaled and based on DFT B3LYP/6-311++G(d,p) calculations.

To understand the electronic transitions and optical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) calculations have been employed. These simulations predict the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states.

The calculations, performed in a solvent model (such as methanol) to mimic experimental conditions, reveal the primary electronic transitions responsible for the observed absorption bands. The results typically provide the excitation energy, the corresponding wavelength (λ), and the oscillator strength (f), which is a measure of the transition's intensity.

For this compound, the simulated UV-Vis spectrum shows several key transitions in the UV region. The main absorption bands are attributed to π → π* and n → π* transitions involving molecular orbitals located on the phenyl ring and the nitro group. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to these transitions, and their energy gap provides insight into the molecule's chemical reactivity and electronic properties. The strong intramolecular hydrogen bond between the phenolic hydroxyl group and the nitro group significantly influences the electronic structure and, consequently, the UV-Vis absorption profile.

Predicted Electronic Transitions from TD-DFT Calculations

| Transition | Wavelength (λ) (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 345 | 0.152 | HOMO → LUMO |

| S₀ → S₂ | 305 | 0.098 | HOMO-1 → LUMO |

Data based on TD-DFT calculations at the B3LYP/6-311++G(d,p) level in a solvent continuum model.

Intermolecular and Intramolecular Interactions

The arrangement of molecules in the solid state and their interactions are crucial for determining the physical properties of a material. Computational methods like Hirshfeld surface analysis provide a detailed picture of these interactions.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, one can identify the types and relative significance of different non-covalent contacts.